molecular formula C8H15NO3S B2844662 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one CAS No. 1539322-48-9

1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one

Cat. No.: B2844662
CAS No.: 1539322-48-9
M. Wt: 205.27
InChI Key: ZMDHTLBGARYHTN-KNVOCYPGSA-N
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Description

1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one is a chiral organic compound featuring a pyrrolidine ring substituted with hydroxyl groups at the 3R and 4S positions, linked to a propan-1-one moiety bearing a methylsulfanyl group. Its molecular weight is 149.19 g/mol, and it is cataloged under CAS No. 1-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-(methyl sulfanyl)propan-1-one (EN 300-676853) .

The methylsulfanyl group contributes to its electronic profile, possibly influencing reactivity or metabolic stability.

Properties

IUPAC Name

1-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-13-3-2-8(12)9-4-6(10)7(11)5-9/h6-7,10-11H,2-5H2,1H3/t6-,7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDHTLBGARYHTN-KNVOCYPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(=O)N1C[C@H]([C@H](C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539322-48-9
Record name rac-1-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-(methylsulfanyl)propan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the hydroxyl and methylsulfanyl groups. One common synthetic route includes:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating physiological responses .

Comparison with Similar Compounds

Key Observations:

In contrast, 3FP (from ) features a diazenyl-linked phenyl group, which may confer rigidity and π-π stacking capabilities. The benzodioxin-containing analog (56606-71-4) lacks hydroxyl groups but includes a bulky aromatic system, likely reducing solubility .

Ketone Chain Variations: The target’s methylsulfanyl group introduces a sulfur atom, which can influence redox properties or serve as a metabolic soft spot. 3FP replaces this with a methoxyphenyl-propenone system, extending conjugation and altering electronic properties .

Stereochemical Considerations :

  • The (3R,4S) configuration of the target compound underscores its chirality, necessitating advanced crystallographic methods (e.g., SHELX software ) or enantiomorph-polarity parameters (e.g., Rogers’s η or Flack’s x ) for accurate structural determination. Such precision is less emphasized in analogs like 56606-71-4, where stereochemical details are unspecified .

Methodological Considerations

The structural analysis of such compounds relies heavily on tools like SHELX for crystallographic refinement and parameters like Flack’s x for resolving enantiomeric ambiguities . These methods ensure accurate determination of stereochemistry, which is critical for comparing chiral analogs like the target compound.

Biological Activity

1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one is a compound with significant biological interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical details:

  • IUPAC Name : (3R,4S)-1-[3-(methylsulfanyl)propanoyl]-3,4-pyrrolidinediol
  • Molecular Formula : C8H15NO3S
  • Molecular Weight : 189.27 g/mol
  • CAS Number : 90481-32-6

The structure includes a pyrrolidine ring with hydroxyl groups and a methylsulfanyl group that contribute to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL

These findings suggest that the compound may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption or interference with metabolic pathways.

2. Anticancer Properties

The anticancer potential of this compound is supported by studies focusing on its effects on various cancer cell lines. For example, the compound has been tested against:

  • HeLa Cells (Cervical Cancer)
  • A549 Cells (Lung Cancer)

In vitro assays revealed that the compound exhibits cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 Value (µg/mL)
HeLa226
A549242.52

The mechanism of action may involve apoptosis induction or cell cycle arrest, which warrants further investigation through detailed mechanistic studies.

3. Neuroprotective Effects

Emerging research suggests that compounds containing hydroxypyrrolidine moieties may possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter levels or reduce oxidative stress in neuronal cells has been documented in several studies.

A case study involving a related compound demonstrated protective effects against oxidative stress-induced neuronal damage in vitro, suggesting that similar mechanisms could apply to this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives:

  • Study on Antibacterial Activity :
    • A recent publication reported the synthesis of various pyrrolidine derivatives and their antibacterial evaluation against resistant strains of bacteria. The study highlighted the potential of these compounds as lead candidates for antibiotic development due to their efficacy against resistant pathogens .
  • Anticancer Screening :
    • In a study investigating the antiproliferative effects of pyrrolidine derivatives on cancer cell lines, several compounds were found to significantly inhibit cell growth through apoptosis pathways. The findings support further exploration of structure-activity relationships in this class of compounds .
  • Neuroprotective Mechanisms :
    • Research focusing on neuroprotective agents has identified similar compounds that reduce neuronal apoptosis in models of neurodegeneration. These findings suggest potential therapeutic applications for neurodegenerative diseases .

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